BenchChemオンラインストアへようこそ!

N,3,5-trihydroxybenzamide

Ribonucleotide reductase inhibition Antineoplastic agent development Cell cycle modulation

Source N,3,5-trihydroxybenzamide (CAS 30697-84-8) specifically for its N-hydroxyl moiety, which is critical for metalloenzyme inhibition and dual-action antioxidant mechanisms. Unlike ordinary benzamides, this hydroxamic acid scaffold is essential for ribonucleotide reductase and metallo-β-lactamase research. Ensure your studies on cell cycle arrest or metal-chelation therapy use the correct chemotype. Request a quote for high-purity material to advance your R&D.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
CAS No. 30697-84-8
Cat. No. B1628004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3,5-trihydroxybenzamide
CAS30697-84-8
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)O)C(=O)NO
InChIInChI=1S/C7H7NO4/c9-5-1-4(7(11)8-12)2-6(10)3-5/h1-3,9-10,12H,(H,8,11)
InChIKeyOHKFEVMKEGNRCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,3,5-Trihydroxybenzamide (CAS 30697-84-8) – Classification, Procurement-Relevant Synonyms, and Core Molecular Distinctions


N,3,5-trihydroxybenzamide (CAS 30697-84-8) is a trihydroxy-substituted aromatic compound with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol . Chemically, this compound belongs to the benzohydroxamic acid class, with the systematic name 3,5-dihydroxybenzohydroxamic acid . A critical procurement distinction lies in the N-hydroxy amide (hydroxamic acid) functional group (-C(=O)NHOH), which fundamentally differentiates this compound from ordinary benzamides (-C(=O)NH₂) lacking the N-hydroxyl moiety [1]. This structural feature confers metal-chelating capacity and distinct biological reactivity profiles that are absent in conventional benzamide analogs [2].

Why N,3,5-Trihydroxybenzamide Cannot Be Interchanged with Standard Benzamide Analogs – The Hydroxamic Acid Differentiation


Generic substitution between N,3,5-trihydroxybenzamide and structurally similar benzamides such as 3,5-dihydroxybenzamide (CAS 3147-62-4) or 3,4,5-trihydroxybenzamide (CAS 618-73-5) fails due to a fundamental functional group divergence [1]. N,3,5-trihydroxybenzamide (CAS 30697-84-8) contains an N-hydroxyl moiety forming a hydroxamic acid (-C(=O)NHOH), whereas the analogs listed above are primary benzamides (-C(=O)NH₂) lacking this N-substitution [2]. This distinction is not cosmetic: the N-OH group confers metal-chelating ability and enables direct coordination to metalloenzyme active-site zinc ions, a binding mode absent in ordinary benzamides [3]. Experimental evidence demonstrates that benzohydroxamic acid inhibits RNA synthesis in Ehrlich ascites tumor cells, whereas the corresponding benzamide is totally inactive [4]. Similarly, in ribonucleotide reductase inhibition, hydroxamic acid derivatives exhibit potent activity while benzamide analogs show markedly reduced or negligible efficacy [1]. Substituting N,3,5-trihydroxybenzamide with a non-hydroxamic benzamide would therefore eliminate or severely attenuate the metal-dependent enzyme inhibition and antioxidant metal-chelation properties that define its utility profile.

Quantitative Differentiation of N,3,5-Trihydroxybenzamide Versus Comparators – Evidence-Based Performance Guide


Ribonucleotide Reductase Inhibition: Trihydroxybenzohydroxamic Acid vs. Hydroxyurea Benchmark

3,4,5-Trihydroxybenzohydroxamic acid (VF-122), a close structural congener of N,3,5-trihydroxybenzamide, demonstrates substantially superior ribonucleotide reductase inhibition compared to the clinical benchmark hydroxyurea. In rat hepatoma 3924A cells, VF-122 achieved 50% inhibition of colony-forming ability at 15 µM, whereas hydroxyurea required 52 µM under identical conditions, representing a 3.5-fold potency advantage [1]. In enzymatic assays, VF-122 inhibited ribonucleotide reductase with an IC₅₀ of 10 µM and was described as a better inhibitor of this enzyme than hydroxyurea [2]. Furthermore, a related trihydroxybenzohydroxamic acid (2,3,4-trihydroxybenzohydroxamic acid) was reported to be 145–160 times more effective than hydroxyurea as a ribonucleotide reductase inhibitor [3][4]. These data establish the hydroxamic acid pharmacophore as a critical determinant of enhanced enzyme inhibition relative to the hydroxyurea reference.

Ribonucleotide reductase inhibition Antineoplastic agent development Cell cycle modulation

Metallo-β-Lactamase Inhibition: Hydroxamic Acid Selectivity vs. Non-Functional Benzamide Scaffolds

Benzohydroxamic acid serves as a validated starting scaffold for developing selective inhibitors of the FEZ-1 metallo-β-lactamase (MBL), an enzyme conferring resistance to carbapenems and other β-lactam antibiotics [1]. Structure-activity relationship studies using benzohydroxamic acid as the core template led to the identification of 2,5-substituted benzophenone hydroxamic acid (compound 17), which exhibits a Kᵢ of 6.1 ± 0.7 µM against FEZ-1 MBL while demonstrating no significant inhibition of IMP-1, BcII, CphA, or L1 MBLs [2]. Critically, the hydroxamic acid functional group is essential for this activity profile; corresponding benzamide derivatives lacking the N-hydroxyl moiety are unable to coordinate the active-site zinc ions and are completely inactive against MBL targets [3]. This selectivity profile is a direct consequence of the hydroxamic acid metal-chelating capacity absent in non-functionalized benzamides.

Metallo-β-lactamase inhibition Antibiotic resistance Enzyme selectivity

Antioxidant Activity: Hydroxamic Acid EC₅₀ Benchmark vs. Hydroxybenzamide Comparative Context

Hydroxamic acid derivatives demonstrate potent antioxidant activity with EC₅₀ values ranging from 0.19 µM to 1.65 µM across a panel of compounds evaluated using DPPH radical scavenging assays [1]. This low-micromolar antioxidant potency is attributable to the combined effects of aromatic hydroxyl groups for direct radical scavenging and the hydroxamic acid moiety for transition metal chelation, thereby inhibiting Fenton-type oxidative reactions [2]. While hydroxybenzamide derivatives also exhibit antioxidant activity in DPPH and reducing power assays [3], the hydroxamic acid functional group confers dual-action antioxidant capacity—simultaneous radical scavenging and metal ion sequestration—that is not fully replicated in non-hydroxamic benzamides. Electrochemical oxidation studies further indicate that trihydroxy-substituted benzamide derivatives are the most promising antioxidants in their structural class, with antioxidant capacity dependent on both the number and nature of substituents [4].

Antioxidant activity Free radical scavenging Metal chelation

Antineoplastic Activity: Trihydroxybenzohydroxamic Acid In Vivo Efficacy vs. Hydroxyurea

Trihydroxybenzohydroxamic acids exhibit significant in vivo antineoplastic activity that surpasses the benchmark agent hydroxyurea. 3,4-Dihydroxybenzohydroxamic acid increased the lifespan of L1210 leukemic mice by more than 100% compared to untreated controls, achieving this superior survival benefit at only one-third the dosage required for hydroxyurea [1][2]. 2,3,4-Trihydroxybenzohydroxamic acid increased the lifespan of L1210-leukemic mice at a lower dosage than hydroxyurea, while being approximately 160 times more potent as an in vitro enzyme inhibitor [3]. Structure-activity analysis reveals that di- and trihydroxybenzohydroxamic acids, particularly those with adjacent hydroxyl groups, are more potent both in vitro and in vivo compared to mono-hydroxy analogs or the hydroxyurea reference [1]. This in vivo efficacy differentiation underscores the translational relevance of the hydroxamic acid pharmacophore.

Antineoplastic activity L1210 leukemia model In vivo efficacy

Cell Cycle Targeting Profile: Trihydroxybenzohydroxamic Acid Multi-Phase Toxicity vs. Hydroxyurea S-Phase Restriction

Trihydroxybenzohydroxamic acid (VF-122) exhibits a broader cell cycle targeting profile compared to hydroxyurea, which is restricted to S-phase cytotoxicity. In synchronized hepatoma 3924A cell cultures, VF-122 (1 mM for 1 hour) demonstrated toxicity against cells in mid and late G₁ phase, early and mid S phase, and, to a lesser degree, G₂ phase [1][2]. In contrast, hydroxyurea (10 mM for 1 hour) killed cells only in S phase under identical experimental conditions [1]. This expanded cell cycle targeting spectrum is a direct consequence of the distinct mechanism of action of hydroxamic acid-based ribonucleotide reductase inhibitors and represents a meaningful differentiation for applications requiring cell cycle modulation across multiple phases.

Cell cycle synchronization Phase-specific cytotoxicity Cancer cell biology

N,3,5-Trihydroxybenzamide (CAS 30697-84-8) – Evidence-Anchored Research and Industrial Application Scenarios


Ribonucleotide Reductase Inhibition Studies and Cell Cycle Modulation Research

This compound, as a hydroxamic acid derivative, is suitable for investigating ribonucleotide reductase inhibition with superior potency compared to hydroxyurea [1]. In rat hepatoma 3924A models, trihydroxybenzohydroxamic acid achieved IC₅₀ values of 15 µM (cytotoxicity) and 10 µM (enzymatic inhibition) versus 52 µM for hydroxyurea [2][3]. The compound also enables studies of multi-phase cell cycle targeting—unlike hydroxyurea, which is restricted to S-phase, hydroxamic acid derivatives exhibit toxicity across G₁, S, and G₂ phases, supporting research into cell cycle synchronization and phase-specific antiproliferative mechanisms [2].

Metallo-β-Lactamase (MBL) Inhibitor Development and Antibiotic Resistance Research

The hydroxamic acid pharmacophore of N,3,5-trihydroxybenzamide serves as a validated scaffold for developing selective metallo-β-lactamase inhibitors [4]. Benzohydroxamic acid-based inhibitors have demonstrated Kᵢ values of 6.1 ± 0.7 µM against FEZ-1 MBL with isoform selectivity (no significant inhibition of IMP-1, BcII, CphA, or L1 MBLs), a profile that requires the N-hydroxyl moiety for active-site zinc coordination [5]. Conventional benzamides lacking the hydroxamic acid functional group are completely inactive against MBL targets, making this compound class essential for antibiotic adjuvant research [6].

Dual-Mechanism Antioxidant Research – Radical Scavenging and Metal Chelation

Hydroxamic acid derivatives exhibit potent antioxidant activity with EC₅₀ values in the 0.19–1.65 µM range in DPPH radical scavenging assays [7]. Unlike ordinary hydroxybenzamides, which act primarily through direct radical scavenging, hydroxamic acids provide a dual antioxidant mechanism: aromatic hydroxyl groups enable free radical neutralization while the N-hydroxyl moiety chelates transition metals, inhibiting Fenton-type oxidative reactions [8]. This dual-action profile is valuable for oxidative stress research and studies requiring both radical scavenging and metal ion sequestration in a single molecular entity [9].

In Vivo Antineoplastic Efficacy Evaluation and Translational Oncology Research

Trihydroxybenzohydroxamic acid derivatives are validated for in vivo antineoplastic research in the L1210 leukemic mouse model. 3,4-Dihydroxybenzohydroxamic acid increased lifespan by over 100% at one-third the dosage required for hydroxyurea [1][10]. This superior therapeutic index, combined with established ribonucleotide reductase inhibition mechanisms, supports the use of this compound class as a reference agent for evaluating novel antimetabolite strategies and combination chemotherapy approaches [3]. The structure-activity relationship that adjacent hydroxyl groups enhance both in vitro potency and in vivo efficacy provides a rational basis for further derivative exploration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,3,5-trihydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.